

Comprehensive Spectroscopic Characterization of 3',4'-Dimethyl-2-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:	3',4'-Dimethyl-2-morpholinomethyl benzophenone
CAS No.:	898750-56-6
Cat. No.:	B1613368

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Executive Summary

3',4'-Dimethyl-2-morpholinomethyl benzophenone (CAS No. 898750-56-6) is a complex diaryl ketone featuring a Mannich base-derived morpholinomethyl moiety. Compounds of this class are critical building blocks in medicinal chemistry, often serving as precursors to CNS-active agents or kinase inhibitors. The structural validation of this molecule requires a multi-modal spectroscopic approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to unambiguously confirm the connectivity of the benzophenone core, the regiochemistry of the dimethyl substitution, and the integrity of the morpholine ring.

Analytical Workflow & Causality

To ensure a self-validating system, the analytical workflow relies on orthogonal techniques. NMR provides atomic-level connectivity, FT-IR confirms functional group integrity (specifically

the conjugated carbonyl and ether linkages), and ESI-MS/MS validates the molecular mass and structural substructures through predictable fragmentation.



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Fig 1. Integrated analytical workflow for the spectroscopic elucidation of the target benzophenone.

Standardized Experimental Protocols

The following step-by-step methodologies are designed to prevent artifacts and ensure high-fidelity data acquisition.

NMR Spectroscopy Protocol

Causality: Chloroform-d (CDCl_3) is selected as the solvent because the target molecule lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange artifacts.

Tetramethylsilane (TMS) is used as an internal standard for precise chemical shift calibration.

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 (99.8% D) containing 0.03% v/v TMS.
- **Filtration:** Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
- **Acquisition (^1H):** Acquire at 400 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans to ensure a high signal-to-noise ratio.
- **Acquisition (^{13}C):** Acquire at 100 MHz with proton decoupling (WALTZ-16). Use a D1 of 2.0 seconds and 1024 scans.

FT-IR Spectroscopy Protocol (ATR Mode)

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is hygroscopic and can introduce a broad water band at $\sim 3400\text{ cm}^{-1}$, which might obscure trace impurities or be misinterpreted. ATR requires no sample prep and preserves the native solid-state conformation.

- **Background Scan:** Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm^{-1} resolution).
- **Sample Application:** Place ~ 2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} (32 scans).
- Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol to prevent cross-contamination.

LC-ESI-MS/MS Protocol

Causality: The tertiary amine of the morpholine ring is highly basic. Electrospray Ionization in positive mode (ESI+) is chosen because it readily protonates the nitrogen, yielding an intense $[\text{M}+\text{H}]^+$ precursor ion.

- Sample Preparation: Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid (to facilitate protonation).
- Chromatography: Inject 2 μL onto a C18 column (50 x 2.1 mm, 1.8 μm). Elute with a rapid gradient of 5% to 95% Acetonitrile over 5 minutes.
- Ionization: Set the capillary voltage to 3.5 kV, desolvation temperature to 350 $^{\circ}\text{C}$, and cone voltage to 25 V.
- MS/MS Fragmentation: Isolate the $[\text{M}+\text{H}]^+$ ion (m/z 310.2) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20-30 eV.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The ^1H and ^{13}C NMR spectra provide a definitive map of the molecule's architecture. The morpholinomethyl group exhibits highly characteristic chemical shifts. The methylene bridge (Ar-CH₂-N) appears as a distinct singlet at ~3.55 ppm, while the morpholine ring protons split into two multiplets due to the differing electronegativities of the adjacent nitrogen and oxygen atoms[1].

Table 1: ^1H NMR Assignments (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Structural Logic
2.28	Singlet (s)	3H	Ar-CH ₃ (3' or 4')	Shielded sp ³ protons on the aromatic ring.
2.31	Singlet (s)	3H	Ar-CH ₃ (3' or 4')	Slightly offset from the other methyl due to asymmetry.
2.40 - 2.48	Multiplet (m)	4H	N-CH ₂ (Morpholine)	Deshielded by the adjacent basic nitrogen.
3.55	Singlet (s)	2H	Ar-CH ₂ -N	Benzylic position, strongly deshielded by the nitrogen and aromatic ring[2].
3.65 - 3.72	Multiplet (m)	4H	O-CH ₂ (Morpholine)	Strongly deshielded by the highly electronegative oxygen.
7.15 - 7.65	Multiplet (m)	7H	Aromatic Protons	Overlapping signals from the 3,4-dimethylphenyl and 2-substituted phenyl rings.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Causality / Structural Logic
19.5, 20.1	Ar-CH ₃	Standard methyl carbons attached to an aromatic ring.
53.6	N-CH ₂ (Morpholine)	Alpha to nitrogen.
61.2	Ar-CH ₂ -N	Benzylic carbon, shifted downfield by nitrogen.
67.1	O-CH ₂ (Morpholine)	Alpha to oxygen, highly deshielded.
125.0 - 143.0	Aromatic Carbons	12 distinct carbons reflecting the complex diaryl system.
197.5	C=O (Ketone)	Conjugated diaryl ketone carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

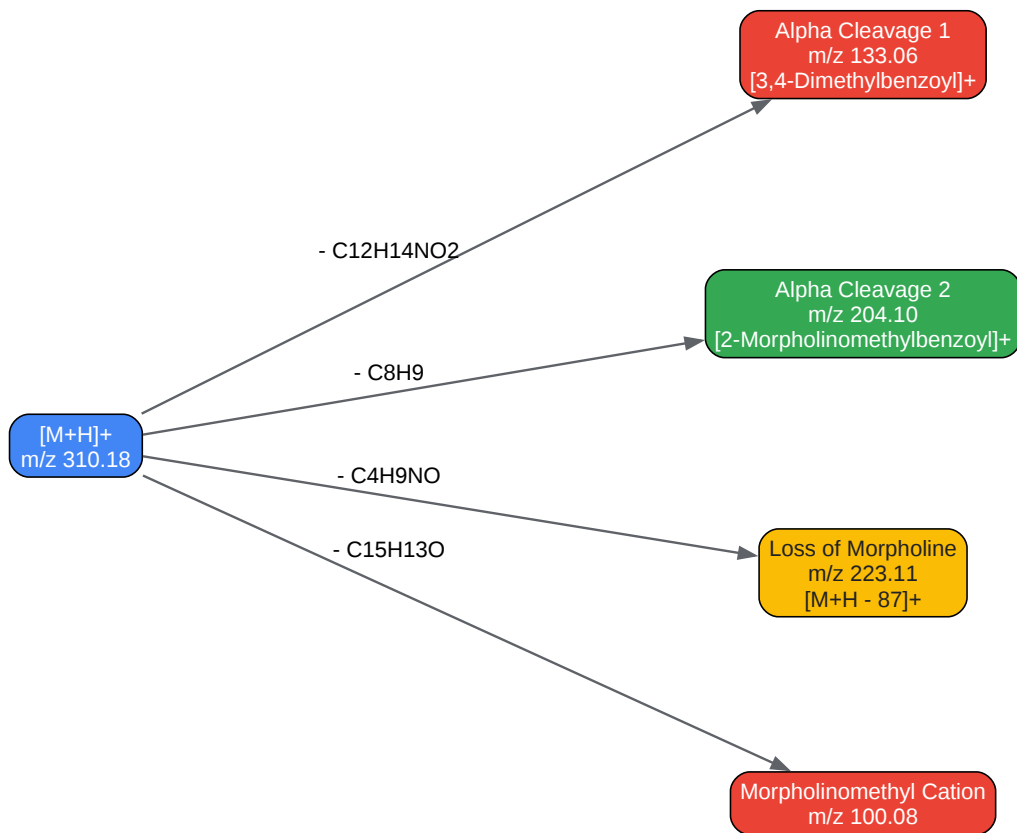
IR spectroscopy provides orthogonal confirmation of the functional groups identified in NMR. The absence of bands above 3100 cm⁻¹ confirms the lack of primary/secondary amines or hydroxyl groups.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm ⁻¹)	Intensity	Assignment	Causality / Structural Logic
2950, 2855	Medium	C-H stretch (sp ³)	Aliphatic stretches from the methyl and morpholine groups.
1665	Strong	C=O stretch	Conjugation with two phenyl rings lowers the frequency from a standard ketone (~1715 cm ⁻¹) to ~1665 cm ⁻¹ .
1605, 1450	Medium	C=C stretch (Ar)	Aromatic ring breathing modes.
1115	Strong	C-O-C stretch	Asymmetric stretching of the morpholine ether linkage.

Mass Spectrometry (MS) & Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) yields an exact mass that aligns with the theoretical [M+H]⁺ of 310.1807 m/z. Under CID conditions, benzophenones typically undergo alpha cleavage adjacent to the carbonyl group. Furthermore, the morpholinomethyl moiety is highly labile, leading to the neutral loss of morpholine or the formation of a stable morpholinomethyl cation[3].



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Fig 2. ESI-MS/MS fragmentation pathways detailing alpha cleavage and morpholine dissociation.

Table 4: MS/MS Fragmentation Summary

m/z Value	Relative Abundance	Fragment Identity	Causality / Structural Logic
310.18	100% (Base Peak)	[M+H] ⁺	Protonation of the basic morpholine nitrogen.
223.11	45%	[M+H - Morpholine] ⁺	Cleavage of the benzylic C-N bond, leaving a stabilized benzylic carbocation.
204.10	30%	[2-Morpholinomethylbenzoyl] ⁺	Alpha cleavage at the carbonyl, losing the 3,4-dimethylphenyl radical.
133.06	65%	[3,4-Dimethylbenzoyl] ⁺	Alpha cleavage at the carbonyl, losing the 2-morpholinomethylphenyl radical.
100.08	80%	Morpholinomethyl cation	Direct cleavage of the Ar-CH ₂ bond, yielding the stable iminium-like cation.

Conclusion

The comprehensive spectroscopic profiling of **3',4'-Dimethyl-2-morpholinomethyl benzophenone** requires a synthesis of NMR, IR, and MS data. The ¹H NMR effectively maps the morpholine and methyl protons, while the ¹³C NMR and FT-IR confirm the conjugated benzophenone core. Finally, the ESI-MS/MS fragmentation pattern provides an unambiguous, self-validating fingerprint of the molecule's distinct structural halves. Adhering to the standardized protocols outlined above ensures high reproducibility and analytical confidence in drug development workflows.

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